molecular formula C6H14O6 B15140001 L-Sorbitol-13C-1

L-Sorbitol-13C-1

Cat. No.: B15140001
M. Wt: 183.16 g/mol
InChI Key: FBPFZTCFMRRESA-DAUVPXOXSA-N
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Description

L-Sorbitol-¹³C-1 is a stable isotope-labeled derivative of sorbitol, a sugar alcohol widely used in pharmaceutical, food, and research industries. Its molecular formula is C₆H₁₄O₆, with a molecular weight of 183.18 g/mol due to the incorporation of a single ¹³C isotope at the first carbon position . This isotopic labeling enables precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and isotopic tracing experiments. Key properties include six hydrogen bond donors and acceptors, a topological polar surface area of 121 Ų, and four stereocenters defining its L-isomer configuration .

Properties

Molecular Formula

C6H14O6

Molecular Weight

183.16 g/mol

IUPAC Name

(2R,3S,4S,5S)-(213C)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1/i3+1/t3-,4+,5+,6+/m1

InChI Key

FBPFZTCFMRRESA-DAUVPXOXSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([13C@@H](CO)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Sorbitol-13C-1 is synthesized by incorporating the 13C isotope into the L-Sorbitol molecule. The process typically involves the catalytic hydrogenation of glucose in the presence of a 13C-labeled hydrogen source . The reaction is carried out under mild conditions using a catalyst such as Raney nickel, which facilitates the transfer of hydrogen atoms to the glucose molecule, converting it into sorbitol .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors and advanced catalytic systems to ensure high yield and purity of the labeled compound. The reaction conditions are optimized to maintain the integrity of the 13C label while achieving efficient conversion rates .

Comparison with Similar Compounds

Structural and Stereochemical Differences

While L-Sorbitol-¹³C-1 and D-Sorbitol-1-¹³C share identical molecular formulas (C₆H₁₄O₆) and isotopic content (one ¹³C atom at position 1), their stereochemical configurations differ. The L-isomer has a distinct spatial arrangement of hydroxyl groups compared to the D-isomer, which impacts biological activity.

Comparison with Unlabeled L-Sorbitol

Isotopic and Physicochemical Properties

Unlabeled L-sorbitol (molecular weight 182.17 g/mol) lacks the ¹³C isotope, making it unsuitable for isotopic tracing. However, both labeled and unlabeled forms share identical physical properties (e.g., solubility, melting point) and hydrogen-bonding capabilities, ensuring consistent behavior in non-isotope-sensitive applications .

Functional Divergence

  • Unlabeled L-Sorbitol : Used as a bulk sweetener, humectant, or excipient.
  • L-Sorbitol-¹³C-1: Reserved for advanced research, such as quantifying carbon-1-specific metabolic turnover via ¹³C-NMR .

Data Tables

Table 1: Comparative Properties of L-Sorbitol-¹³C-1 and Related Compounds

Property L-Sorbitol-¹³C-1 D-Sorbitol-1-¹³C Unlabeled L-Sorbitol
Molecular Formula C₆H₁₄O₆ C₆H₁₄O₆ C₆H₁₄O₆
Molecular Weight (g/mol) 183.18 183.18 182.17
Isotopic Content ¹³C at C1 ¹³C at C1 None
CAS Number 132144-93-5 Not Provided 50-70-4
Hydrogen Bond Donors 6 6 6
Topological Polar SA (Ų) 121 121 121
Stereochemistry L-isomer D-isomer L-isomer

Data sourced from structural databases and synthesis studies .

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